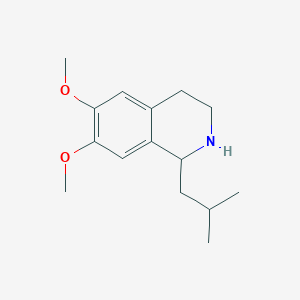![molecular formula C9H10N4O3S3 B256296 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B256296.png)
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound with a molecular formula of C11H12N4O3S3. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase. These enzymes are involved in various physiological processes, and their inhibition may lead to the pharmacological activities observed for this compound.
Biochemical and Physiological Effects:
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, and it exhibits high purity and high yield. Moreover, this compound has been extensively studied for its pharmacological activities, and its mechanism of action is well understood. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of analogs with improved pharmacological activities and reduced toxicity. Moreover, the potential applications of this compound in various fields, including medicinal chemistry, drug discovery, and biochemistry, should be further explored. Additionally, the mechanism of action of this compound should be further elucidated to better understand its pharmacological activities. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammation, should be further investigated.
Synthesis Methods
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2,4-thiazolidinedione with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. This synthesis method has been reported to yield high purity and high yield of the desired product.
Scientific Research Applications
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer activities. Moreover, this compound has been shown to inhibit the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase.
properties
Product Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
Molecular Formula |
C9H10N4O3S3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O3S3/c1-2-17-9-13-12-7(19-9)10-5(14)3-4-6(15)11-8(16)18-4/h4H,2-3H2,1H3,(H,10,12,14)(H,11,15,16) |
InChI Key |
OAUWHFWBAJBFAT-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)


![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)
![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)